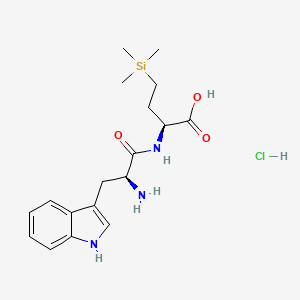

(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C18H28ClN3O3Si and its molecular weight is 398.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride, also known by its CAS number 20696-60-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C22H22N4O3 with a molecular weight of 390.44 g/mol. It features a complex structure that includes an indole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 20696-60-0 |

| Molecular Formula | C22H22N4O3 |

| Molecular Weight | 390.44 g/mol |

| InChI Key | NQIHMZLGCZNZBN-PXNSSMCTSA-N |

Research indicates that this compound may exhibit various biological activities, primarily through interactions with specific enzymatic pathways and cellular receptors. Notably, it has been studied for its potential inhibitory effects on histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and cancer biology.

Case Studies and Research Findings

- Inhibition of Histone Deacetylases (HDACs) :

- Cell Penetration and Lipophilicity :

- Cytotoxicity in Cancer Cells :

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparison with other known HDAC inhibitors is useful:

| Compound Name | Mechanism of Action | IC50 (µM) |

|---|---|---|

| Largazole | HDAC inhibition | ~0.05 |

| Suberoylanilide hydroxamic acid (SAHA) | HDAC inhibition | ~0.5 |

| This compound | Proposed HDAC inhibitor | TBD |

Note: IC50 values are indicative and may vary based on experimental conditions.

Safety and Handling

The compound is classified with safety warnings indicating potential hazards upon exposure. Precautionary measures should be taken when handling this substance in laboratory settings.

Hazard Classification

| Hazard Statement | Signal Word |

|---|---|

| H302: Harmful if swallowed | Warning |

| H315: Causes skin irritation | Warning |

| H319: Causes serious eye irritation | Warning |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing indole moieties, such as (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido), exhibit significant anticancer properties. The indole structure is known for its ability to interact with biological targets, including enzymes and receptors involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, making them potential candidates for drug development .

Neuroprotective Effects

Another promising application of this compound lies in neuroprotection. The indole derivative has been studied for its ability to modulate neurotransmitter systems, particularly serotonin pathways, which are crucial in conditions like depression and anxiety. Preliminary studies suggest that the compound may enhance neurogenesis and provide protective effects against neurodegenerative diseases .

Biochemistry

Enzyme Inhibition

The compound has been evaluated for its capacity to inhibit specific enzymes that play pivotal roles in metabolic pathways. For instance, it has been shown to inhibit tryptophan hydroxylase, an enzyme critical in serotonin synthesis. This inhibition could potentially regulate mood and anxiety disorders by altering serotonin levels in the brain .

Protein Interaction Studies

In biochemical research, the ability of (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido) to interact with proteins has been a focal point. It has been utilized in studies examining protein-ligand interactions, contributing to the understanding of molecular mechanisms underlying various biological processes .

Materials Science

Synthesis of Functional Materials

The compound's unique chemical structure allows it to serve as a building block for synthesizing functional materials. Its derivatives are being explored for creating polymers with specific properties suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Photophysical Properties

Research into the photophysical properties of (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido) has revealed potential applications in photonics and optoelectronics. The compound's ability to absorb and emit light at specific wavelengths makes it a candidate for use in sensors and light-emitting devices .

Case Studies

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-trimethylsilylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3Si.ClH/c1-25(2,3)9-8-16(18(23)24)21-17(22)14(19)10-12-11-20-15-7-5-4-6-13(12)15;/h4-7,11,14,16,20H,8-10,19H2,1-3H3,(H,21,22)(H,23,24);1H/t14-,16-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPMTAIADBOXKI-DMLYUBSXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.